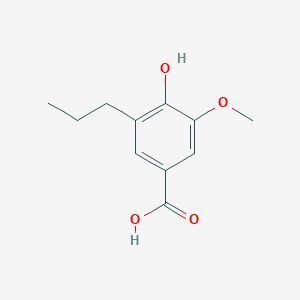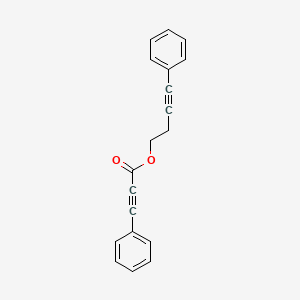![molecular formula C12H11O5- B12609151 (2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate CAS No. 646532-94-7](/img/structure/B12609151.png)
(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring substituted with a phenylethoxycarbonyl group and a carboxylate group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of (2S,3S)-3-[(2-Phenylethoxy)carbonyl]acrylic acid with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as titanium-based catalysts, can enhance the efficiency of the epoxidation process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield diols, while reduction with NaBH₄ can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.
Applications De Recherche Scientifique
(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and carboxylates.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This can lead to ring-opening reactions, forming more stable products. The carboxylate group can also participate in reactions, acting as a nucleophile or coordinating with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: This compound is structurally similar, with an oxirane ring and a carboxylate group, but differs in the presence of an anhydro-3-deoxypentitol moiety.
Uniqueness
(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate is unique due to its specific stereochemistry and the presence of a phenylethoxycarbonyl group
Propriétés
Numéro CAS |
646532-94-7 |
|---|---|
Formule moléculaire |
C12H11O5- |
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
(2S,3S)-3-(2-phenylethoxycarbonyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H12O5/c13-11(14)9-10(17-9)12(15)16-7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/p-1/t9-,10-/m0/s1 |
Clé InChI |
VLNBIKFXSILIOC-UWVGGRQHSA-M |
SMILES isomérique |
C1=CC=C(C=C1)CCOC(=O)[C@@H]2[C@H](O2)C(=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CCOC(=O)C2C(O2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine](/img/structure/B12609074.png)
![(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B12609075.png)






![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)

![(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12609134.png)

